Cas no 2356588-84-4 (3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid is a specialized organic compound featuring both a benzyloxycarbonyl (Cbz) protecting group and a 4-nitrophenyl moiety. The Cbz group enhances stability and facilitates selective deprotection in peptide synthesis, while the nitro-substituted aromatic ring offers reactivity for further functionalization. The carboxylic acid functionality provides versatility for coupling reactions, making it valuable in intermediate synthesis for pharmaceuticals and agrochemicals. Its well-defined structure ensures consistent performance in multi-step organic transformations. This compound is particularly useful in research settings requiring controlled amine protection and targeted modifications, offering a balance of reactivity and stability for synthetic applications.
3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid structure
2356588-84-4 structure
商品名:3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid
CAS番号:2356588-84-4
MF:C18H18N2O6
メガワット:358.345324993134
CID:5655146
PubChem ID:165993523

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-27723962
    • 2356588-84-4
    • 3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
    • 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid
    • インチ: 1S/C18H18N2O6/c1-18(11-16(21)22,14-7-9-15(10-8-14)20(24)25)19-17(23)26-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,23)(H,21,22)
    • InChIKey: UJHWLWWXMOCFTE-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NC(C)(C1C=CC(=CC=1)[N+](=O)[O-])CC(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 358.11648630g/mol
  • どういたいしつりょう: 358.11648630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 121Ų

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723962-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
1.0g
$914.0 2025-03-20
Enamine
EN300-27723962-2.5g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-27723962-0.05g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
0.05g
$768.0 2025-03-20
Enamine
EN300-27723962-10g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4
10g
$3929.0 2023-09-10
Enamine
EN300-27723962-5g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4
5g
$2650.0 2023-09-10
Enamine
EN300-27723962-1g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4
1g
$914.0 2023-09-10
Enamine
EN300-27723962-0.5g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
0.5g
$877.0 2025-03-20
Enamine
EN300-27723962-5.0g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
5.0g
$2650.0 2025-03-20
Enamine
EN300-27723962-10.0g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
10.0g
$3929.0 2025-03-20
Enamine
EN300-27723962-0.25g
3-{[(benzyloxy)carbonyl]amino}-3-(4-nitrophenyl)butanoic acid
2356588-84-4 95.0%
0.25g
$840.0 2025-03-20

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acidに関する追加情報

Introduction to 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic Acid (CAS No. 2356588-84-4)

3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid, identified by its CAS number 2356588-84-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising properties for use in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The unique structural features of this molecule, including its (benzyloxy)carbonylamino and (4-nitrophenyl) substituents, make it a valuable intermediate in the creation of complex drug molecules.

The (benzyloxy)carbonylamino group is a well-known protective group in peptide chemistry, often used to shield amino groups during synthetic processes. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses involving sensitive functional groups. On the other hand, the (4-nitrophenyl) moiety introduces a nitro group at the para position of a phenyl ring, which can influence the electronic properties and reactivity of the molecule. This combination of functional groups suggests potential applications in the development of bioactive compounds with tailored physicochemical properties.

In recent years, there has been a growing interest in exploring new scaffolds for drug discovery. The structural motif of 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid aligns well with current trends in medicinal chemistry, where molecules with diverse substituents are being investigated for their potential as pharmacological tools. The presence of both polar and non-polar regions in this compound makes it an attractive candidate for further exploration in drug design.

One of the most compelling aspects of this compound is its potential role as a building block for more complex molecules. In the realm of drug development, small organic compounds like this one often serve as key intermediates that can be modified to create lead compounds with desired biological activities. The versatility of 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid lies in its ability to undergo various chemical transformations, allowing chemists to tailor its structure for specific applications.

Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry due to their broad spectrum of biological activities. The nitro group in the (4-nitrophenyl) moiety can serve as a pharmacophore or participate in hydrogen bonding interactions, influencing the binding affinity and selectivity of drug candidates. Additionally, the benzyloxy carbonyl group can be selectively removed under specific conditions, allowing for further functionalization and diversification of the molecular structure.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-nitrophthalic acid or its derivatives, which are then subjected to various transformations including esterification, amide bond formation, and functional group interconversions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents at specific positions on the molecular framework.

The chemical properties of this compound make it particularly useful in the synthesis of peptide mimetics and other bioactive molecules. Peptide mimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties such as enhanced stability and oral bioavailability. The presence of both protective and reactive groups in 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid allows it to serve as a versatile precursor in these synthetic endeavors.

In addition to its role in peptide chemistry, this compound has potential applications in other areas such as material science and agrochemicals. The unique structural features and functional groups present in 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid make it a valuable starting material for further chemical modifications that could lead to novel materials with specialized properties.

The growing body of research on nitroaromatic compounds underscores their significance in modern drug discovery efforts. Studies have demonstrated that these molecules can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The nitro group is particularly noteworthy for its ability to participate in redox reactions, which can be exploited to develop prodrugs or activate therapeutic agents at specific sites within biological systems.

The future prospects for 3-{(benzyloxy)carbonylamino}-3-(4-nitrophenyl)butanoic acid are promising, with ongoing research aimed at expanding its utility in pharmaceutical applications. As our understanding of molecular structure-activity relationships continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics. The ability to modify and functionalize this molecule allows researchers to explore new chemical spaces and discover innovative solutions to complex biological challenges.

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